ボベリシン
概要
説明
科学的研究の応用
Beauvericin has a wide range of scientific research applications:
Medicine: Beauvericin has shown potential as an antimicrobial and anticancer agent. Its ability to induce apoptosis makes it a candidate for cancer therapy.
Industry: Beauvericin is explored as a biopesticide due to its insecticidal properties.
作用機序
ボベリシンは、生物膜のイオン透過性を高めることで作用します . カルシウムやカリウムなどの必須カチオンと複合体を形成し、それらを細胞膜間で輸送します . このイオン複合化能力はイオン恒常性を乱し、細胞死につながります . ボベリシンは、プログラム細胞死に関与する特定の分子経路を活性化することによってもアポトーシスを誘導します .
類似化合物の比較
ボベリシンは、エンニアチンなどの他の環状ヘキサデプシペプチドと構造的に類似しています . それはN-メチルアミノ酸残基の種類が異なり、その独特の生物活性に貢献しています . 類似の化合物には以下が含まれます。
ボベリシンのN-メチルフェニルアラニル残基とD-ヒドロキシイソバレリル残基の独特の組み合わせは、これらの類似化合物とは異なり、その独特の生物活性に貢献しています .
準備方法
化学反応の分析
ボベリシンは、以下を含む様々な化学反応を起こします。
酸化: ボベリシンは特定の条件下で酸化され、酸化誘導体の形成につながります.
還元: 還元反応は分子内の官能基を修飾し、その生物学的活性を変化させる可能性があります.
置換: 置換反応はN-メチルフェニルアラニル残基またはD-ヒドロキシイソバレリル残基で起こることがあり、異なる性質を持つアナログの形成につながります.
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒などがあります . これらの反応から生成される主要な生成物は、一般的に生物学的活性が修飾されたボベリシンの誘導体です .
科学研究への応用
ボベリシンは、様々な科学研究に広く応用されています。
化学: ボベリシンは、その独特の化学構造と、生物学的活性を強化した新しい環状ペプチドを設計するためのテンプレートとしての可能性について研究されています.
生物学: 生物学的研究では、ボベリシンは細胞膜とイオン輸送への影響、および哺乳類細胞におけるプログラム細胞死(アポトーシス)誘導における役割を研究するために使用されます.
医学: ボベリシンは、抗菌剤および抗がん剤として潜在的な可能性を示しています。 そのアポトーシス誘導能力により、がん治療の候補となっています.
類似化合物との比較
Beauvericin is structurally similar to other cyclic hexadepsipeptides, such as enniatins . it differs in the nature of the N-methylamino acid residues, which contributes to its unique bioactivities . Similar compounds include:
Enniatins: These are also cyclic hexadepsipeptides produced by Fusarium species.
Valinomycin: Another cyclic peptide with ion-complexing capabilities, valinomycin is known for its antibiotic properties.
Beauvericin’s unique combination of N-methylphenylalanyl and D-hydroxyisovaleryl residues distinguishes it from these similar compounds and contributes to its distinct biological activities .
特性
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-FFCOJMSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891834 | |
Record name | Beauvericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-05-5 | |
Record name | Beauvericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026048055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beauvericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEAUVERICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S048LS2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Beauvericin exert its cytotoxic effects?
A1: Beauvericin exhibits its cytotoxicity primarily through its ionophoric properties. [] It forms cation-selective channels in cell membranes, disrupting ionic homeostasis. [] This disruption leads to several downstream effects, including:
- Increased intracellular Ca2+ concentration ([Ca2+]i): Beauvericin induces an influx of extracellular Ca2+ into cells. [] This [Ca2+]i overload can trigger cell death pathways. [, ]
- Activation of Ca2+-activated Cl− currents (ICl,Ca): The influx of extracellular Ca2+ by beauvericin activates ICl,Ca, further contributing to cell death. []
- Mitochondrial dysfunction: Beauvericin acts as an atypical mitochondrial uncoupler, depolarizing mitochondria and disrupting cellular metabolism. []
- Apoptosis induction: Beauvericin induces apoptosis in several cell types. [, , ] Studies suggest this occurs through a Ca2+-dependent pathway involving cysteine protease P-32 (CPP-32). []
- Inhibition of cell proliferation: Beauvericin can inhibit cell proliferation by causing cell cycle arrest in the sub-G0/G1 phase. []
Q2: What is the molecular structure of Beauvericin?
A2: Beauvericin is a cyclic hexadepsipeptide. [, , ] Its structure consists of alternating D-hydroxyisovaleric acid and N-methyl-L-phenylalanine units. []
Q3: What is the molecular formula and weight of Beauvericin?
A3: The molecular formula of Beauvericin is C45H57N3O9, and its molecular weight is 783.94 g/mol.
Q4: Is there spectroscopic data available for Beauvericin?
A4: Yes, various spectroscopic techniques, including Mass Spectrometry (MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR), have been used to characterize Beauvericin and its analogs. [, , ]
Q5: How do structural modifications of Beauvericin affect its activity?
A5: Research using precursor-directed biosynthesis has generated Beauvericin analogs with modified structures. [] These studies show that:
- Replacing D-2-hydroxyisovalerate with 2-hydroxybutyrate: Reduces both cytotoxicity and cell migration inhibitory activity, indicating the importance of branched side chains for these activities. []
- Replacing N-methyl-L-phenylalanine with N-methyl-L-3-fluorophenylalanine: Increases cytotoxicity without affecting anti-haptotactic activity, suggesting different structural requirements for these activities. []
Q6: Are there any studies on the stability of Beauvericin under various conditions?
A6: While specific stability studies under various conditions are not detailed in the provided research, one study explored the persistence of Beauvericin nano-gel formulations, finding a decrease in insecticidal effectiveness over time. []
Q7: What is known about the pharmacokinetics of Beauvericin?
A7: A pharmacokinetic study in rats showed that Beauvericin is absorbed after oral administration. [] Co-administration with Ketoconazole altered its pharmacokinetic profile, suggesting a potential pharmacodynamic interaction. []
Q8: What in vitro models have been used to study Beauvericin?
A8: Various cell lines have been used to investigate Beauvericin's effects, including:
- Cancer cell lines: Retinoblastoma cells, [] prostate cancer cells (PC-3M), [] and others.
- Non-malignant cells: Chinese hamster ovary cells (CHO-K1), [] human fibroblast skin cells, [] and Xenopus oocytes. []
- Insect cell lines: SF-9 cells (from Spodoptera frugiperda). []
Q9: What are the main findings from in vitro studies?
A9: In vitro studies show that Beauvericin:
- Reduces cell viability in a dose- and time-dependent manner. [, , , ]
- Induces apoptosis through specific pathways. [, , ]
- Inhibits cell proliferation and alters cell cycle progression. []
- Modulates ion channels and disrupts intracellular ion concentrations. [, ]
Q10: What in vivo models have been used to study Beauvericin?
A10: In vivo studies have been conducted in:
- Mice: To evaluate anticancer activity in both allo- and xenograft models. []
- Insect larvae: To assess insecticidal activity, such as in Galleria mellonella larvae. [, ]
Q11: What are the main findings from in vivo studies?
A11: In vivo studies demonstrate that Beauvericin:
- Exhibits anticancer activity by reducing tumor growth in mice. []
- Shows insecticidal activity against various insect species. [, , , ]
Q12: Are there known mechanisms of resistance to Beauvericin?
A12: Yes, research suggests resistance to Beauvericin can occur through:
- Multidrug efflux pumps: Overexpression of efflux pumps, such as Yor1 in Candida albicans, can confer resistance. [, ] Mutations in transcription factors regulating these pumps, like Tac1 and Zcf29, also contribute to resistance. []
- Degradation: Some fungal species, such as Paraconiothyrium variabile, can degrade beauvericin, potentially contributing to their resistance and ability to antagonize beauvericin-producing fungi. []
Q13: Is there cross-resistance with other compounds?
A13: One study found that a Beauvericin-resistant strain of Tetranychus urticae did not exhibit cross-resistance to the acaricides cyflumetofen and bifenazate. [] This suggests different modes of action and resistance mechanisms for these compounds.
Q14: What are the known toxic effects of Beauvericin?
A14: Beauvericin has been shown to induce:
- Cytotoxicity: It can damage various cell types, including mammalian and insect cells. [, , , ]
- Genotoxicity: Beauvericin can induce DNA fragmentation, chromosomal aberrations, and micronucleus formation. []
- Disruption of ionic homeostasis: It disrupts the balance of ions within cells, leading to metabolic dysfunction and cell death. []
Q15: What analytical methods are used to detect and quantify Beauvericin?
A15: Common techniques include:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS) for separation and quantification. [, , , ]
- Ultra-performance liquid chromatography (UPLC): Offers higher sensitivity and resolution for analysis. [, ]
- Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS): Provide structural information and enable the identification of Beauvericin and its analogs in complex mixtures. [, , ]
Q16: What is the environmental fate of Beauvericin?
A16: While specific degradation pathways are not detailed in the provided research, one study demonstrated that the fungus Paraconiothyrium variabile can degrade Beauvericin. [] This finding suggests that microbial degradation could play a role in the environmental fate of Beauvericin.
Q17: Does Beauvericin interact with drug transporters?
A17: Yes, studies have shown that beauvericin is a substrate for the efflux pump Yor1 in Candida albicans. [] Overexpression of Yor1 is one mechanism of resistance to beauvericin. [, ]
Q18: Does Beauvericin affect drug-metabolizing enzymes?
A18: Research indicates that beauvericin inhibits cytochrome P450 (CYP) enzymes, particularly CYP3A4/5 and CYP2C19 in human liver microsomes and CYP3A1/2 in rat liver microsomes. [] These interactions could potentially lead to drug-drug interactions.
Q19: What is the biocompatibility of Beauvericin?
A19: Beauvericin exhibits cytotoxicity towards various cell types, indicating limited biocompatibility. [, , , ]
Q20: Is Beauvericin biodegradable?
A20: While specific degradation pathways are not detailed, the ability of Paraconiothyrium variabile to degrade Beauvericin suggests potential for biodegradation. []
Q21: What is the historical context of Beauvericin research?
A21: Beauvericin was initially identified as a metabolite of the entomopathogenic fungus Beauveria bassiana. [, ] Early research focused on its insecticidal properties. [, ] Later, its production by Fusarium species and its presence in food and feed raised concerns about its potential health risks to humans and animals. [, , ]
Q22: What are the cross-disciplinary applications of Beauvericin research?
A22: Beauvericin research spans multiple disciplines, including:
- Mycology: Studying the fungi that produce Beauvericin and the factors influencing its biosynthesis. [, , , ]
- Toxicology: Investigating the toxic effects of Beauvericin on various organisms and elucidating its mechanisms of action. [, , , , ]
- Pharmacology: Exploring its potential as a therapeutic agent, particularly its anticancer and antifungal activities. [, , ]
- Agricultural Sciences: Evaluating its use as a biopesticide and understanding its impact on food safety. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。